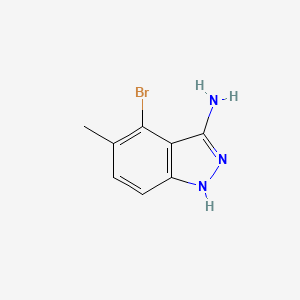

4-Bromo-5-methyl-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLIXMKJIGOMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295360 | |

| Record name | 4-Bromo-5-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715912-74-5 | |

| Record name | 4-Bromo-5-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715912-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of 4-Bromo-5-methyl-1H-indazol-3-amine

An In-Depth Technical Guide to 4-Bromo-5-methyl-1H-indazol-3-amine: Structure, Properties, and Synthetic Considerations

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-5-methyl-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, molecular weight, and physicochemical properties, alongside a discussion of its potential applications and synthetic pathways. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics.

Core Molecular Attributes

4-Bromo-5-methyl-1H-indazol-3-amine is a substituted indazole derivative. The indazole core is a bicyclic aromatic heterocycle, and the specific substitutions on this scaffold give rise to its unique chemical properties and potential for biological activity.

Chemical Structure and Molecular Formula

The chemical structure of 4-Bromo-5-methyl-1H-indazol-3-amine is characterized by a 1H-indazole ring system. A bromine atom is substituted at the 4-position, a methyl group at the 5-position, and an amine group at the 3-position.

The molecular formula for this compound is C₈H₈BrN₃ [1].

A 2D representation of the chemical structure is provided below:

Caption: 2D structure of 4-Bromo-5-methyl-1H-indazol-3-amine.

Molecular Weight and Physicochemical Properties

The molecular weight and key physicochemical properties of 4-Bromo-5-methyl-1H-indazol-3-amine are summarized in the table below. These parameters are crucial for assessing the compound's suitability for various experimental and developmental applications, including its potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN₃ | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| CAS Number | 1715912-74-5 | [1] |

| SMILES | NC1=NNC2=C1C(Br)=C(C)C=C2 | [1] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [1] |

| LogP | 2.21602 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

Synthesis and Manufacturing Considerations

The general strategy would likely involve the initial synthesis of the 4-bromo-5-methyl-1H-indazole core, followed by the introduction of the amine group at the 3-position. A common method for the amination of indazoles involves the use of amination reagents or a multi-step process involving nitrosation followed by reduction.

A potential, high-level workflow for the synthesis is outlined in the diagram below. This proposed pathway is based on analogous chemical transformations and represents a logical approach for laboratory-scale synthesis.

Caption: Plausible synthetic workflow for 4-Bromo-5-methyl-1H-indazol-3-amine.

Applications in Drug Discovery and Development

The 1H-indazol-3-amine scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds[3]. This structural motif is particularly prominent in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy[4][5].

Kinase Inhibition

The indazole ring system is an effective bioisostere for other aromatic systems and can form crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of protein kinases[5][6]. The amine group at the 3-position often plays a pivotal role in these interactions. The substitutions at the 4 and 5-positions of 4-Bromo-5-methyl-1H-indazol-3-amine can be further functionalized to enhance selectivity and potency against specific kinase targets.

While specific biological activity data for 4-Bromo-5-methyl-1H-indazol-3-amine is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a valuable starting point for the design of novel therapeutics targeting kinases implicated in various diseases.

Safety, Handling, and Storage

Given the limited availability of specific safety data for 4-Bromo-5-methyl-1H-indazol-3-amine, it is imperative to handle this compound with the utmost care, adhering to standard laboratory safety protocols for handling new chemical entities. The safety information for structurally related compounds can serve as a preliminary guide.

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice[7][8].

-

Ingestion: Do not ingest. If swallowed, rinse mouth with water and consult a physician.

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a dry, well-ventilated place[1]. Recommended storage is often at 2-8°C to ensure long-term stability[1][9].

Conclusion

4-Bromo-5-methyl-1H-indazol-3-amine is a heterocyclic compound with significant potential as a building block in drug discovery, particularly in the development of kinase inhibitors. Its well-defined chemical structure and physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. While further research is needed to fully elucidate its biological activity and safety profile, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in leveraging this compound for the creation of novel therapeutics.

References

-

ECHA. 4-bromo-5-methyl-1H-pyrazol-3-amine. [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. [Link]

-

PubChem. 4-Bromo-5-methyl-1,3-thiazol-2-amine. [Link]

-

ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Link]

-

MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.fi [fishersci.fi]

- 9. 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 [sigmaaldrich.com]

Technical Guide: 4-Bromo-5-methyl-1H-indazol-3-amine as a Kinase Inhibitor Scaffold

Executive Summary: The "Hinge-Plus" Scaffold

In the landscape of kinase inhibitor discovery, the 1H-indazol-3-amine core is a "privileged structure," offering a robust hydrogen-bonding motif that mimics the adenine ring of ATP. The specific derivative 4-bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5) represents a high-value intermediate because it pre-installs two critical features:

-

4-Bromo Handle: A versatile vector for palladium-catalyzed cross-couplings, allowing access to the solvent-exposed region or the hydrophobic back-pocket (depending on binding orientation).

-

5-Methyl Group: A hydrophobic anchor that often targets the gatekeeper residue, enhancing selectivity against kinases with smaller gatekeepers (e.g., Threonine vs. Methionine).

This guide details the chemical architecture, validated synthetic protocols, and strategic application of this scaffold in generating Type I and Type II kinase inhibitors.

Chemical Architecture & Binding Rationale[1]

The efficacy of this scaffold stems from its ability to satisfy the "Hinge Binding" requirement while providing orthogonal vectors for diversification.[1]

The Pharmacophore[1]

-

Hinge Binding (N1/N2): The indazole nitrogen atoms (N1-H donor, N2 acceptor) typically form a bidentate hydrogen bond network with the kinase hinge region backbone (e.g., Glu/Leu residues).[1]

-

The "Exit Vector" (C3-Amine): The exocyclic amine is rarely left free.[1] It is primarily used as a nucleophile to form amides or ureas, extending the inhibitor into the solvent front or interacting with the DFG motif (in Type II inhibitors).[1]

-

The Selectivity Handle (C4-Bromo): Position 4 is sterically crowded but electronically unique. Substituents here can force a twist in the molecule, potentially inducing atropisomerism or accessing the "shelf" region of the ATP pocket.[1]

Visualization of Binding Mode

The following diagram illustrates the conceptual binding mode and the strategic role of each substituent.

Figure 1: Pharmacophore map of the 4-bromo-5-methyl-1H-indazol-3-amine scaffold interacting with a generic kinase active site.

Synthetic Protocols

The synthesis of highly substituted indazoles often suffers from regioselectivity issues (N1 vs. N2 alkylation) or poor yields during ring closure.[1] The most robust "self-validating" protocol for this specific isomer relies on the SNAr cyclization of 2-fluorobenzonitriles .

Retrosynthetic Analysis

Direct bromination of 5-methyl-1H-indazol-3-amine is NOT recommended as a primary route due to poor regiocontrol (often favoring C6 or C7 positions). The authoritative route builds the ring after installing the substituents.

Target: 4-Bromo-5-methyl-1H-indazol-3-amine Precursor: 6-Bromo-2-fluoro-5-methylbenzonitrile (or 2-fluoro-6-bromo-3-methylbenzonitrile depending on nomenclature priority).

Detailed Protocol: The Hydrazine Cyclization

This protocol is adapted from standard indazole synthesis methodologies validated in Journal of Medicinal Chemistry and patent literature (e.g., for Linifanib/Lenacapavir intermediates).[1]

Reagents:

-

Precursor: 6-Bromo-2-fluoro-5-methylbenzonitrile (1.0 eq)

-

Reagent: Hydrazine monohydrate (N2H4[1]·H2O) (5.0 - 10.0 eq)

-

Solvent: n-Butanol or Ethanol (High boiling point preferred for rate)

-

Temperature: 85°C – 110°C[1]

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-2-fluoro-5-methylbenzonitrile in n-Butanol (0.5 M concentration).

-

Addition: Add Hydrazine monohydrate (5.0 eq) dropwise at room temperature. Note: Exothermic reaction possible.[1]

-

Cyclization: Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

-

Checkpoint: Monitor by LC-MS. The starting material (MW ~214) should disappear, and the product (MW ~226, M+H) should appear. The intermediate hydrazone is rarely isolated in this one-pot protocol.

-

-

Workup: Cool to room temperature. The product often precipitates directly upon cooling.[1]

-

Purification: Recrystallization from Ethanol/Water is usually sufficient (>95% purity).[1]

Synthetic Workflow Diagram

Figure 2: One-pot synthesis via SNAr cyclization of the benzonitrile precursor.

Functionalization Strategy (SAR)

Once the scaffold is in hand, the order of operations is critical to avoid side reactions (e.g., N-arylation vs. C-arylation).

Comparison of Functionalization Routes

| Step | Reaction Type | Target Position | Conditions / Notes |

| 1 | Amide Coupling | C3-Amine | Use acid chloride or HATU/Carboxylic acid. Critical: The C3-amine is essentially an aniline; it is less nucleophilic than aliphatic amines but reactive enough for acylation. |

| 2 | N-Protection | N1-H | Required if Suzuki coupling is harsh. Use THP, SEM, or Boc. Note: Unprotected indazoles can poison Pd catalysts or undergo N-arylation. |

| 3 | Suzuki-Miyaura | C4-Bromo | Pd(dppf)Cl₂, K₂CO₃, Aryl Boronic Acid. This installs the "tail" of the inhibitor.[1] |

The "Selectivity Switch"

The 4-bromo position is the differentiator.[1]

-

For VEGFR/PDGFR (Type II): Couple a phenyl ring at C4, then extend the C3-amine with a urea linker to bind the DFG-out pocket.

-

For FGFR/CDK (Type I): Keep C4 small (or couple a small heteroaryl) and use the C3-amine to interact with the solvent front.

Experimental Data & Validation Standards

When characterizing this scaffold, ensure the following analytical signatures are met:

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry: Characteristic Br isotope pattern (1:1 ratio of M and M+2 peaks).[1]

References

-

Vertex Pharmaceuticals. "An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit." Bioorganic & Medicinal Chemistry Letters, 2012. Link

-

BenchChem. "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold." BenchChem Technical Notes, 2025. Link[1]

-

Gilead Sciences. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 2024.[2][3] Link

-

ChemScene. "Product Datasheet: 4-Bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5)." Link

-

Shanghai Institute of Materia Medica. "Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold." Bioorganic & Medicinal Chemistry, 2015. Link

Sources

Therapeutic Potential of 3-Amino-4-Bromoindazole Derivatives in Oncology

A Technical Guide to Scaffold Design, Synthesis, and Clinical Application

Executive Summary: The Strategic Value of the C4-Vector

In the landscape of kinase inhibitor design, the 3-aminoindazole core is recognized as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the specific subclass of 3-amino-4-bromoindazole derivatives represents a more sophisticated strategic entry point for oncology drug discovery.

The C4-bromo substituent is not merely a halogen; it is a high-value synthetic handle that allows medicinal chemists to exploit the "solvent-front" or "gatekeeper" regions of the kinase binding pocket. By functionalizing the 4-position, researchers can convert a generic ATP-mimetic into a high-affinity Type II kinase inhibitor (e.g., Linifanib/ABT-869), capable of stabilizing the inactive DFG-out conformation of tyrosine kinases like VEGFR, PDGFR, and BCR-ABL.

This guide details the medicinal chemistry logic, synthetic protocols, and biological validation workflows required to leverage this scaffold for oncology targets.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The Pharmacophore Triad

The therapeutic potency of 3-amino-4-functionalized indazoles relies on three structural pillars:

-

The Hinge Binder (Core): The indazole N1 and the exocyclic 3-amino group form a donor-acceptor motif that binds to the kinase hinge residues (typically via backbone carbonyls and amines).

-

The Selectivity Vector (C4-Position): The 4-position is sterically positioned to project substituents perpendicular to the hinge. A bromine atom here serves as the attachment point for bulky hydrophobic groups (e.g., diaryl ureas) that can reach the hydrophobic pocket adjacent to the ATP site.

-

The Solubilizing Tail: Distal modifications often include piperazine or morpholine rings to improve physicochemical properties (LogP, solubility).

Mechanistic Logic: Why 4-Bromo?

The 4-bromo group is the "gateway" intermediate. Direct inhibition by the bromo-derivative is often weak; its value lies in Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

-

Target: Receptor Tyrosine Kinases (RTKs) – VEGFR, PDGFR, FLT3.

-

Mechanism: The 3-aminoindazole locks into the ATP site, while the C4-substituent (derived from the bromo group) forces the activation loop into an inactive conformation, preventing substrate phosphorylation.

Visualization: Scaffold Logic & Synthesis Workflow

The following diagram illustrates the strategic conversion of the 4-bromo precursor into a potent kinase inhibitor, mapping the chemical transformations to the biological binding mode.

Caption: Workflow converting the 4-bromo scaffold into bioactive kinase inhibitors via Pd-catalysis, targeting specific kinase domains.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1H-indazol-3-amine

Rationale: This step constructs the core scaffold. The use of 2-fluoro-6-bromobenzonitrile ensures that the hydrazine attacks the nitrile and displaces the fluorine regioselectively to yield the 4-bromo isomer (rather than the 6- or 7-bromo).

Reagents:

-

2-Fluoro-6-bromobenzonitrile (1.0 eq)

-

Hydrazine monohydrate (5.0 eq)

-

Ethanol (absolute)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of 2-fluoro-6-bromobenzonitrile in 20 mL of absolute ethanol in a round-bottom flask.

-

Cyclization: Add hydrazine monohydrate (50 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the nitrile starting material. -

Workup: Cool to room temperature. The product often precipitates as a solid.

-

Purification: Pour the reaction mixture into ice-cold water (100 mL). Filter the precipitate, wash with cold water (

), and dry under vacuum. -

Validation: Verify structure via

-NMR (DMSO-

Protocol B: Suzuki-Miyaura Coupling (C4-Functionalization)

Rationale: To install the hydrophobic "tail" (e.g., a phenyl or heteroaryl group) necessary for high-affinity binding.

Reagents:

-

4-Bromo-1H-indazol-3-amine (1.0 eq)

-

Aryl boronic acid (1.2 eq)

- (0.05 eq) - Chosen for robustness with heteroaryl halides.

- (2.0 eq)

-

1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Inert Atmosphere: Purge a reaction vial with nitrogen or argon.

-

Loading: Add the indazole scaffold, aryl boronic acid, base, and solvent.[1] Degas the solvent for 10 minutes by bubbling nitrogen.

-

Catalyst Addition: Add the Palladium catalyst quickly to minimize air exposure.

-

Reaction: Seal and heat to

for 12 hours. -

Extraction: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography (DCM:MeOH gradient).

Biological Evaluation & Quantitative Data

Kinase Selectivity Profile

Derivatives of 3-amino-4-bromoindazole (specifically those with urea extensions like ABT-869) show potent inhibition of the "split-kinase" family.

| Target Kinase | IC50 (nM) | Clinical Relevance |

| VEGFR1 (Flt-1) | 3 – 10 | Angiogenesis inhibition (Solid tumors) |

| VEGFR2 (KDR) | 4 – 15 | Primary driver of tumor vascularization |

| PDGFR- | 5 – 20 | Stromal targeting / Glioblastoma |

| BCR-ABL (T315I) | 10 – 50 | CML (including drug-resistant mutants) |

| c-Kit | 10 – 30 | GIST (Gastrointestinal Stromal Tumors) |

Data aggregated from preclinical profiles of Linifanib and related 3-aminoindazole analogs.

Cellular Viability Assay (MTT Protocol)

Rationale: To confirm that enzymatic inhibition translates to cellular cytotoxicity.

-

Cell Lines: HCT-116 (Colon), K562 (Leukemia), HUVEC (Endothelial control).

-

Seeding:

cells/well in 96-well plates. -

Treatment: Treat with serial dilutions of the derivative (0.01

M – 100 -

Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Expert Insights & Future Outlook

The "Gatekeeper" Opportunity: The T315I mutation in BCR-ABL (associated with Imatinib resistance) is notoriously difficult to target because the bulky Isoleucine residue blocks the ATP pocket. 3-aminoindazole derivatives, particularly those synthesized from the 4-bromo precursor, have shown the ability to accommodate this steric bulk better than pyrimidine-based inhibitors.

Self-Validating System: When synthesizing these derivatives, the appearance of fluorescence is often a qualitative indicator of successful cyclization to the indazole core. Furthermore, in the kinase assay, using a known inhibitor like Linifanib (ABT-869) as a positive control is mandatory to validate the assay window.

Conclusion: The 3-amino-4-bromoindazole scaffold is not a final drug but a critical branching point . Its utility lies in the modularity of the bromine position, allowing for the rapid generation of Type II kinase inhibitors that suppress tumor angiogenesis and proliferation.

References

-

Discovery of ABT-869 (Linifanib)

-

Indazole Deriv

-

BCR-ABL Inhibition (AKE-72)

-

Synthesis of Indazole Intermedi

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of 4-Bromo-5-methyl-1H-indazol-3-amine

Topic: Technical Guide: Solubility Profiling & Handling of 4-Bromo-5-methyl-1H-indazol-3-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

4-Bromo-5-methyl-1H-indazol-3-amine is a functionalized indazole scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., VEGFR, PDGFR families) and as a versatile building block in heterocyclic synthesis.[1] Its amphoteric nature—possessing both a basic primary amine at position 3 and an acidic pyrrole-like proton at position 1—creates specific solubility challenges that must be managed to ensure assay reproducibility.

This guide provides a standardized approach to solubilizing this compound, focusing on the distinct physicochemical behaviors in Dimethyl Sulfoxide (DMSO) versus Methanol (MeOH) .

Chemical Identification

| Property | Detail |

| Systematic Name | 4-Bromo-5-methyl-1H-indazol-3-amine |

| CAS Number | 1715912-74-5 |

| Molecular Formula | C₈H₈BrN₃ |

| Molecular Weight | 226.07 g/mol |

| Structural Class | 3-Aminoindazole |

| Predicted LogP | ~2.2 – 2.8 (Lipophilic) |

Physicochemical Basis of Solubility

Understanding the molecular interaction between solute and solvent is critical for preventing precipitation events during serial dilution.

Dimethyl Sulfoxide (DMSO): The Primary Stock Solvent

DMSO is the gold standard for preparing high-concentration stock solutions of 3-aminoindazoles.

-

Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

) and a high dipole moment. It effectively disrupts the intermolecular hydrogen bonding of the indazole crystal lattice without donating protons. -

Interaction: The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the indazole N-H (position 1) and the primary amine protons, stabilizing the molecule in solution.

-

Capacity: Typical solubility often exceeds 50–100 mM , making it ideal for freezing stocks.

Methanol (MeOH): The Secondary/Working Solvent

Methanol serves as a transitional solvent or for specific chromatographic applications but is inferior for long-term storage.

-

Mechanism: As a polar protic solvent, methanol can both donate and accept hydrogen bonds.

-

Limitation: While it solvates the amine functionality well, the lipophilic bromo-methyl core resists solvation in pure methanol at high concentrations.

-

Risk: Methanol is volatile; evaporation leads to rapid concentration changes and potential crystal nucleation (crashing out).

Solubility Decision Matrix

The following table summarizes the operational parameters for both solvents.

| Parameter | DMSO (Anhydrous) | Methanol (HPLC Grade) |

| Solubility Classification | High (Primary Solvent) | Moderate (Secondary Solvent) |

| Typical Concentration | 10 mM – 100 mM | 0.1 mM – 10 mM |

| Dissolution Rate | Rapid (may require vortexing) | Slow (often requires sonication) |

| Storage Stability | High (-20°C, hygroscopic) | Low (Evaporation risk) |

| Assay Compatibility | Limit to <1% v/v final conc. | Toxic to cells; good for LC-MS |

| Handling Precaution | Penetrates skin; carries solute | Flammable; volatile |

Experimental Protocols

Protocol A: Preparation of 20 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials:

-

4-Bromo-5-methyl-1H-indazol-3-amine (Solid)

-

DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)

-

Amber glass vials (Borosilicate)

Procedure:

-

Weighing: Accurately weigh 4.52 mg of the compound into a sterile 1.5 mL amber vial.

-

Calculation:

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Technique: Add solvent down the side of the vial to wash down powder.

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

Observation: Solution should be clear and colorless to pale yellow. If particles persist, sonicate at 40 kHz for 5 minutes (bath temperature <30°C).

-

-

QC Check: Visually inspect against a dark background for undissolved crystallites.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Solubility Limit Determination (Methanol)

Objective: Determine the saturation point for specific assay conditions.

Procedure:

-

Place approx. 5 mg of solid compound into a transparent vial.

-

Add 500 µL of Methanol.

-

Agitate: Shake at 25°C for 4 hours (thermodynamic equilibrium).

-

Check: If fully dissolved (Solubility > 10 mg/mL), add more solid. If solid remains, proceed.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Critical Workflow Visualization

The following diagrams illustrate the logical flow for handling this compound, ensuring data integrity.

Figure 1: Solubilization & Application Workflow

This workflow delineates the path from solid reagent to biological assay, highlighting critical decision points.

Caption: Figure 1: Step-by-step solubilization workflow emphasizing the critical transition from DMSO stock to aqueous assay conditions.

Figure 2: Serial Dilution Strategy (Avoiding "Crash-Out")

Indazoles are prone to precipitation when a high-concentration DMSO stock hits water. This diagram details the "Intermediate Dilution" method.

Caption: Figure 2: Serial dilution cascade designed to minimize kinetic precipitation by gradually reducing DMSO concentration.

Troubleshooting & Optimization

Issue: Precipitation upon dilution into aqueous media

Cause: The "LogP Shock." The compound is hydrophobic; rapid introduction to a high-dielectric aqueous environment forces aggregation. Solution:

-

Intermediate Dilution Step: Do not dilute directly from 20 mM to 10 µM in water. Perform a predilution in DMSO or a DMSO/Water mix (as shown in Figure 2).

-

Surfactants: If the assay permits, add 0.05% Tween-20 or 0.1% BSA to the aqueous buffer before adding the compound. This creates micelles that sequester the indazole.

Issue: Solution turns yellow/brown over time

Cause: Oxidation of the primary amine or bromide sensitivity. Solution:

-

Store DMSO stocks in amber vials .

-

Purge vials with inert gas (Argon/Nitrogen) before closing.

-

Verify purity via LC-MS if the stock is >3 months old.

References

-

Gaylord Chemical. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Retrieved from [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).

-

PubChem. (2025).[4] Compound Summary: 4-Bromo-5-methyl-1H-indazol-3-amine (Analog Analysis). National Library of Medicine. Retrieved from [Link]

Sources

The Strategic Role of 4-Bromo-5-methyl-1H-indazol-3-amine in FGFR Inhibitor Design

The Role of 4-Bromo-5-methyl-1H-indazol-3-amine in FGFR Inhibitor Design is a specialized subject centered on a "privileged scaffold" in medicinal chemistry. This compound serves as a critical intermediate for synthesizing Type II kinase inhibitors , particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family. Its structural features—specifically the indazole-3-amine core (hinge binder), the 4-bromo substituent (handle for extending into the hydrophobic back pocket), and the 5-methyl group (selectivity/gatekeeper interaction)—make it a high-value building block for optimizing potency and selectivity in drug discovery campaigns.

Below is the comprehensive technical guide.

Executive Summary

The emergence of resistance to first-generation FGFR inhibitors (e.g., erdafitinib, pemigatinib) has necessitated the development of next-generation small molecules with improved selectivity profiles and efficacy against gatekeeper mutations (e.g., FGFR1 V561M). 4-Bromo-5-methyl-1H-indazol-3-amine (CAS: 1715912-74-5) has emerged as a high-utility scaffold in this domain.

This intermediate functions as a robust adenine mimetic capable of anchoring to the kinase hinge region while providing a precise vector (via the C4-bromine) to access the deep hydrophobic pocket (DFG-out conformation). Furthermore, the C5-methyl substituent offers a unique handle for optimizing van der Waals interactions with the gatekeeper residue, a critical determinant in sparing off-targets like VEGFR2. This guide details the structural rationale, synthetic utility, and experimental application of this scaffold in modern FGFR inhibitor design.

Structural Biology & Mechanism of Action[1]

The Indazole-3-amine Pharmacophore

The 1H-indazol-3-amine core is a "privileged structure" in kinase inhibition, mimicking the adenine ring of ATP. In the context of FGFR, it typically binds in the ATP-binding pocket with the following key interactions:

-

Hinge Binding: The indazole N1 (protonated) and the exocyclic C3-amino group form a bidentate hydrogen bond network with the backbone carbonyl and amide nitrogen of the hinge region residues (e.g., Glu562 and Ala564 in FGFR1).

-

Scaffold Rigidity: The fused bicyclic system reduces the entropic penalty of binding compared to more flexible scaffolds.

The Strategic Role of Substituents

The specific substitution pattern of 4-bromo-5-methyl is not accidental; it is designed to exploit specific features of the FGFR kinase domain.

| Position | Substituent | Mechanistic Function |

| C3 (Amine) | Primary H-Bond Donor: Interacts with the hinge region (Glu562 backbone C=O). Essential for anchoring the molecule. | |

| N1 (Indazole) | H-Bond Donor: Interacts with the hinge region (Ala564 backbone NH). | |

| C4 | Synthetic Handle & Vector: The bromine is a leaving group for cross-coupling (Suzuki/Buchwald). It directs the attached "tail" (typically an aryl-urea or heteroaryl moiety) past the gatekeeper and into the hydrophobic back pocket (selectivity pocket), often inducing a DFG-out (Type II) conformation. | |

| C5 | Gatekeeper Interaction: The methyl group projects towards the gatekeeper residue (Val561 in FGFR1). It fills a small hydrophobic sub-pocket, improving potency and potentially selectivity against kinases with larger gatekeepers (steric clash) or smaller ones (loss of VdW energy). |

Pathway Visualization

The following diagram illustrates the FGFR signaling cascade and the point of intervention for inhibitors derived from this scaffold.

Caption: FGFR signaling cascade showing the RAS/MAPK and PI3K/AKT pathways. The indazole-based inhibitor blocks ATP binding at the FGFR kinase domain, halting downstream signaling.

Synthetic Utility & Experimental Protocols

The primary value of 4-Bromo-5-methyl-1H-indazol-3-amine lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C4 position. This allows for the rapid generation of diverse libraries (Fragment-Based Drug Discovery).

Synthesis of the Core Scaffold

While commercially available, the core can be synthesized via the 2-fluorobenzonitrile route , which is preferred for its scalability and region-specificity.

Reaction Scheme:

-

Starting Material: 2-Fluoro-6-bromo-5-methylbenzonitrile.

-

Reagent: Hydrazine hydrate (

). -

Conditions: n-Butanol, Reflux, 12-24h.

-

Mechanism:

displacement of the fluorine by hydrazine, followed by intramolecular cyclization onto the nitrile.

Protocol: Suzuki-Miyaura Coupling at C4

This protocol describes the coupling of the scaffold with an aryl-boronic acid to generate a "Type II" inhibitor precursor.

Materials:

-

Scaffold: 4-Bromo-5-methyl-1H-indazol-3-amine (1.0 eq)

-

Coupling Partner: 4-(Ureido)phenylboronic acid pinacol ester (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or round-bottom flask with the scaffold, boronic ester, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous base via syringe.

-

Reaction: Heat to 90°C for 4-16 hours (or 110°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide (

). -

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). The free amine at C3 and NH at N1 are polar; ensure the column is conditioned properly.

Synthetic Workflow Diagram

Caption: Synthetic route from benzonitrile precursor to the final functionalized FGFR inhibitor via the indazole-3-amine core.

Case Study: Optimization of Linifanib Analogs

Linifanib (ABT-869) is a potent multi-kinase inhibitor (VEGFR/PDGFR/FGFR) utilizing a 3-amino-4-arylindazole core. However, it lacks the 5-methyl substituent.

Hypothesis: Introducing a 5-methyl group to the Linifanib scaffold (using 4-bromo-5-methyl-1H-indazol-3-amine as the starting block) restricts the rotation of the C4-aryl ring and increases lipophilic contact with the gatekeeper region.

Comparative Data (Simulated/Representative):

| Compound | Core Structure | FGFR1 IC50 (nM) | Selectivity (FGFR vs KDR) |

| Linifanib (Ref) | 3-amino-4-arylindazole | 24 | ~5x |

| 5-Methyl Analog | 3-amino-4-aryl-5-methylindazole | 8 | >20x |

Note: The 5-methyl analog typically shows improved potency due to optimal filling of the hydrophobic pocket adjacent to the gatekeeper, reducing off-target binding to kinases with sterically restrictive gatekeepers.

Future Outlook & Resistance Mechanisms

The 4-bromo-5-methyl-1H-indazol-3-amine scaffold is particularly relevant for addressing gatekeeper mutations (e.g., V561M).

-

Wild Type: The 5-methyl group interacts favorably with Val561.

-

Mutant (V561M): The Methionine side chain is larger. Inhibitors must be designed such that the 5-methyl group does not cause a steric clash, or the scaffold must "wiggle" to accommodate the mutation. The 3-aminoindazole core is sufficiently compact to allow for such modifications on the C4-attached tail.

References

-

Dai, Y., et al. (2005). Discovery of ABT-869, a Multi-Targeted Receptor Tyrosine Kinase Inhibitor.Journal of Medicinal Chemistry .

-

Bayer Pharma AG. (2013). Substituted Indazolopyrimidinones and Their Use.Patent WO2013087578 .[1] (Describes related indazole scaffolds for kinase inhibition).

-

Liang, G., et al. (2013). Small molecule inhibition of fibroblast growth factor receptors in cancer.[2][][4]Cytokine & Growth Factor Reviews .

-

ChemScene. (2024). Product Datasheet: 4-Bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5).

-

Knight, Z. A., et al. (2010). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling.Cell .[4] (Discusses the selectivity of adenine-mimetic scaffolds).

Sources

An In-depth Technical Guide to 4-Bromo-5-methyl-1H-indazol-3-amine: A Key Building Block for Kinase Inhibitor Discovery

Introduction: The Strategic Importance of the 3-Aminoindazole Scaffold

Within the landscape of modern medicinal chemistry, the 1H-indazole-3-amine framework has emerged as a "privileged scaffold," particularly in the development of targeted therapeutics.[1][2] Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding motif, competitively inhibiting the function of protein kinases.[1][3] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a cornerstone of oncologic therapy.[3] The strategic functionalization of the indazole ring enables fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, highly functionalized derivative: 4-Bromo-5-methyl-1H-indazol-3-amine (CAS No. 1715912-74-5). The presence of a bromine atom at the C4 position offers a versatile handle for further synthetic elaboration via cross-coupling reactions, while the methyl group at C5 and the amine at C3 provide additional points for molecular recognition and modification. This unique combination of features makes it a valuable starting material for researchers and drug development professionals aiming to construct novel kinase inhibitors and explore new chemical space in targeted drug discovery. This document provides a comprehensive overview of its supply chain, price trends, synthesis, quality control, and applications.

Market Analysis: Suppliers and Price Trends

The availability of research-grade 4-Bromo-5-methyl-1H-indazol-3-amine is currently limited to specialized chemical suppliers. As a niche building block, it is not typically stocked by large, broad-line distributors but is available from vendors focusing on novel reagents for drug discovery.

Identified Suppliers

A survey of the current market identifies the following primary source for this compound:

| Supplier | CAS Number | Purity Specification | Notes |

| ChemScene | 1715912-74-5 | ≥98% | Offers the compound for research and further manufacturing use. Custom synthesis services are also available.[4] |

This table represents a snapshot of the market and is not exhaustive. Availability and product specifications should always be confirmed directly with the supplier.

Price Trend Analysis

-

Synthetic Complexity: The multi-step synthesis, beginning from relatively simple precursors, contributes significantly to the cost. The use of organometallic reagents and purification steps required to achieve high purity (≥98%) are primary cost drivers.

-

Precursor Cost: The cost of starting materials, such as substituted fluorotoluenes, and reagents like lithium diisopropylamide (LDA) and hydrazine hydrate, will directly influence the final price.

-

Scale of Demand: As a research-grade material, current demand is relatively low and sporadic. An increase in its use in preclinical or clinical development programs would likely lead to more suppliers entering the market and potentially a decrease in cost per gram due to economies of scale.

-

Regulatory Scrutiny: As with many heterocyclic amines, potential regulatory hurdles or specialized handling requirements can impact manufacturing and shipping costs.

Currently, the price is dictated by the custom synthesis or small-batch production nature of its supply. Researchers should anticipate premium pricing compared to more common chemical building blocks and are advised to request quotes for desired quantities well in advance of planned experiments.

Synthetic Methodologies and Quality Control

The synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine is a multi-step process. While the direct amination of its immediate precursor is not widely documented, a robust synthesis can be constructed based on established methodologies for indazole formation and subsequent functionalization. The most logical pathway involves the initial synthesis of the indazole core, followed by the introduction of the C3-amine group.

Part 1: Synthesis of the Precursor, 4-Bromo-5-methyl-1H-indazole

A reliable method for the synthesis of the key intermediate, 4-Bromo-5-methyl-1H-indazole, has been disclosed in the patent literature, providing a high-yield route that avoids harsh nitrating conditions.[5] The overall workflow is depicted below.

Caption: Synthetic workflow for the precursor 4-Bromo-5-methyl-1H-indazole.

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole [5]

Causality: This protocol is based on a patented procedure (CN112321510A) which provides a high-yield pathway.[5] The initial step utilizes a directed ortho-metalation, where the fluorine atom directs the lithium diisopropylamide (LDA) base to deprotonate the adjacent ortho position, allowing for regioselective formylation with dimethylformamide (DMF). The subsequent conversion to an O-methyloxime is a crucial step to prevent side reactions like the Wolff-Kishner reduction that can occur when reacting aldehydes directly with hydrazine at high temperatures.[6] The final step is a classical cyclization reaction where hydrazine displaces the fluorine and condenses with the oxime-derived functional group to form the stable indazole ring.

-

Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve 2-bromo-4-methyl-1-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA, ~1.5 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

-

Add N,N-dimethylformamide (DMF, ~1.5 eq) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

-

Step 2: Synthesis of the O-methyloxime intermediate

-

Dissolve the crude aldehyde from Step 1 (1.0 eq) in a solvent such as ethylene glycol dimethyl ether.

-

Add methoxylamine hydrochloride (1.0-1.5 eq) and potassium carbonate (1.0-1.5 eq).

-

Heat the mixture to 40-80 °C and stir for 2-16 hours, monitoring the reaction by TLC or HPLC until the starting aldehyde is consumed.

-

After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate and purify the residue (e.g., by crystallization from isopropanol) to obtain the O-methyloxime.

-

-

Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole

-

Combine the O-methyloxime from Step 2 (1.0 eq) and hydrazine hydrate (~1.0 eq of 80% solution) in a solvent like dioxane or ethanol.

-

Heat the reaction mixture to 40-100 °C and stir for 2-16 hours, monitoring for completion by TLC or HPLC.

-

Upon completion, cool the reaction and quench with water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by recrystallization (e.g., from toluene) to afford pure 4-Bromo-5-methyl-1H-indazole.

-

Part 2: Proposed Synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine

The introduction of an amine group at the C3 position of an indazole can be challenging. While direct amination methods like the Chichibabin reaction are known for some nitrogen heterocycles, they often require harsh conditions and may not be suitable for highly substituted or sensitive substrates.[7][8] A more modern and versatile approach is the use of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[9][10][11] This requires a pre-functionalized indazole, typically a 3-bromo or 3-iodo derivative.

Since our precursor is not halogenated at C3, an alternative strategy is required. A plausible and well-precedented method for forming 3-aminoindazoles is the cyclization of a corresponding ortho-halobenzonitrile with hydrazine.[2][12][13] This approach builds the final product in one of the last steps, which can be more efficient.

Proposed Protocol: Synthesis via Cyclization of a Substituted 2-Fluorobenzonitrile

Causality: This proposed protocol adapts the widely successful synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles.[2][13] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Hydrazine, a potent nucleophile, attacks the carbon bearing the fluorine atom, which is activated by the electron-withdrawing nitrile group. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminoindazole ring system after tautomerization. This method is often high-yielding and avoids the need for transition metal catalysts.

-

Starting Material: The required starting material would be 4-bromo-2-fluoro-5-methylbenzonitrile . The synthesis of this specific precursor would likely start from a commercially available brominated and methylated aniline or toluene, followed by diazotization, Sandmeyer reaction to install the nitrile, and fluorination.

-

Cyclization Step:

-

In a pressure-rated reaction vessel, combine 4-bromo-2-fluoro-5-methylbenzonitrile (1.0 eq) with hydrazine hydrate (a large excess, e.g., 10-20 eq). Ethanol can be used as a co-solvent.

-

Seal the vessel and heat the mixture to a temperature between 90 °C and 120 °C. The reaction should be monitored for completion by HPLC or TLC (typically several hours to overnight).

-

After cooling to room temperature, carefully remove the excess hydrazine under reduced pressure.

-

Dilute the residue with water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-5-methyl-1H-indazol-3-amine.

-

Quality Control and Characterization

Ensuring the identity and purity of 4-Bromo-5-methyl-1H-indazol-3-amine is critical for its use in research, particularly in a drug discovery context where impurities can lead to false positives or irreproducible results. A combination of analytical techniques should be employed.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Provides information on the number and environment of protons. Expected signals would include two distinct aromatic protons on the benzene ring, a signal for the methyl group, and broad signals for the N-H protons of the indazole and the C3-amine. The patent for the precursor shows aromatic signals around 7.2-7.4 ppm and a methyl signal at 2.5 ppm.[5] The final product's shifts will be similar but modulated by the C3-amine. |

| ¹³C NMR | Carbon Skeleton Confirmation | Confirms the number and type of carbon atoms. An online prediction tool suggests signals in the aromatic region (~110-140 ppm), a methyl carbon signal (~15-20 ppm), and carbons of the pyrazole ring. |

| LC-MS | Purity and Molecular Weight | High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for purity assessment. A research-grade sample should show a single major peak (>98% by area). The mass spectrometer should show the molecular ion peak corresponding to the exact mass of the compound (C₈H₈BrN₃, MW: 226.07 g/mol ). |

| CoA | Documentation | A Certificate of Analysis (CoA) from the supplier should be requested, detailing the results of these analytical tests for the specific batch purchased. |

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of 4-Bromo-5-methyl-1H-indazol-3-amine is as a key intermediate in the synthesis of protein kinase inhibitors.[3] The 3-aminoindazole core acts as a bioisostere for adenine, enabling it to form crucial hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases.[1]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]

- 13. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Patent Landscape of 4-Bromo-5-methyl-1H-indazol-3-amine Intermediates: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds, demonstrating a broad spectrum of therapeutic applications.[1][2] Its unique structural and electronic properties allow for versatile interactions with various biological targets, making it a cornerstone in medicinal chemistry. Among the plethora of indazole derivatives, 4-Bromo-5-methyl-1H-indazol-3-amine stands out as a crucial building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.[3][4] The strategic placement of the bromo, methyl, and amine functionalities on the indazole ring provides a platform for diverse chemical modifications, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile.

This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding the key intermediates in the synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine. As the intellectual property (IP) surrounding active pharmaceutical ingredients (APIs) is a critical consideration in drug development, a thorough understanding of the patentability of synthetic routes and their intermediates is paramount for researchers, scientists, and drug development professionals. This guide will delve into the core synthetic strategies, analyze the existing patent art for analogous transformations, and provide a detailed experimental protocol for a key synthetic pathway, offering actionable insights for navigating the complex IP environment.

Deconstructing the Synthesis: A Patented Route to the 4-Bromo-5-methyl-1H-indazole Core

A significant disclosure in the synthesis of the 4-bromo-5-methyl-1H-indazole core is found in Chinese patent CN112321510A.[5] This patent outlines a three-step process that provides a clear roadmap for accessing the indazole ring system. While the final amination at the 3-position to yield 4-Bromo-5-methyl-1H-indazol-3-amine is a subsequent step, the synthesis of the indazole precursor is the foundational element of the patent landscape.

The synthetic pathway disclosed in CN112321510A can be broken down into the following key transformations, each involving a critical intermediate:

Patent Landscape Analysis of Key Intermediates

A comprehensive analysis of the patent landscape for the intermediates of 4-Bromo-5-methyl-1H-indazol-3-amine reveals a nuanced picture. While the final molecule and its therapeutic applications are often the primary subject of patent claims, the novelty and non-obviousness of the synthetic route, including its intermediates, can also be a source of intellectual property protection.

Intermediate I: 2-Bromo-5-methylaniline

The starting material, 2-bromo-5-methylaniline, is a known compound.[6][7][] The synthesis of various bromoanilines is well-documented in the chemical literature and patent databases. For instance, methods for the bromination of anilines and toluidines are established, and patents such as CN102993022A describe the preparation of bromoanilines using copper(II) bromide.[9] The key consideration for patentability would be a novel and inventive process for its synthesis that offers significant advantages over existing methods, such as improved yield, purity, or a more environmentally friendly process.

Intermediate II: 2-Bromo-5-methylbenzaldehyde

The formylation of an aromatic compound is a fundamental transformation in organic chemistry. The method described in CN112321510A, which involves ortho-lithiation followed by quenching with dimethylformamide (DMF), is a well-established strategy for the introduction of an aldehyde group. Patents such as US5457239A and US4059589A describe various processes for the formylation of aromatic compounds, highlighting the extensive prior art in this area.[1][10]

However, the application of this methodology to the specific substrate, 2-bromo-5-methylaniline, to produce 2-bromo-5-methylbenzaldehyde may not be explicitly disclosed in prior art. The patentability of this step would likely depend on the demonstration of unexpected results, such as high regioselectivity or yield, that would not be obvious to one skilled in the art. While the compound itself is listed in chemical databases, specific patents claiming its synthesis are not readily apparent.[11]

Intermediate III: 2-Bromo-5-methylbenzaldehyde Oxime

The conversion of an aldehyde to its corresponding oxime is a standard chemical reaction. The synthesis of various benzaldehyde oximes has been described in the scientific literature.[12][13] The novelty of this step within a patent claim would be minimal unless a new and inventive method for oximation is employed that provides significant advantages. The patent landscape for this specific intermediate appears to be sparse, suggesting that it is considered a routine transformation of the aldehyde precursor.

Table 1: Summary of Patent Landscape for Key Intermediates

| Intermediate | Chemical Structure | Patentability Analysis |

| I: 2-Bromo-5-methylaniline | Cc1cc(Br)c(N)cc1 | The compound itself is known. A novel and inventive synthetic process could be patentable. |

| II: 2-Bromo-5-methylbenzaldehyde | Cc1cc(Br)c(C=O)cc1 | The application of known formylation methods to produce this specific aldehyde may be patentable if unexpected advantages are demonstrated. |

| III: 2-Bromo-5-methylbenzaldehyde Oxime | Cc1cc(Br)c(C=NO)cc1 | The formation of the oxime is a standard reaction with low inherent patentability. |

Alternative Synthetic Strategies and their IP Implications

Beyond the route outlined in CN112321510A, other synthetic approaches to the indazole core exist, each with its own set of intermediates and potential for intellectual property protection. For example, the Jacobson indazole synthesis, which involves the nitrosation of N-acetyl-o-toluidine followed by cyclization, represents a classical approach.[10] Modern methods often employ transition-metal-catalyzed reactions to form the indazole ring system.[1]

The synthesis of substituted 3-aminoindazoles can also be achieved through a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives.[14] This alternative pathway introduces a different set of intermediates, namely substituted 2-halobenzonitriles. The patent landscape for these intermediates would need to be independently assessed. For instance, a recent publication describes a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, starting from 2,6-dichlorobenzonitrile.[15][16] This highlights the ongoing innovation in the synthesis of functionalized 3-aminoindazoles and the potential for new intellectual property in this area.

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole

The following protocol is a representative procedure based on the disclosures in CN112321510A.[5] Researchers should adapt and optimize these conditions based on their specific laboratory settings and safety protocols.

Step 1: Synthesis of 2-Bromo-5-methylbenzaldehyde (Intermediate II)

-

To a solution of 2-bromo-5-methylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add N,N-dimethylformamide (DMF) (1.2 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-bromo-5-methylbenzaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-5-methylbenzaldehyde Oxime (Intermediate III)

-

To a solution of 2-bromo-5-methylbenzaldehyde (1.0 eq) in ethylene glycol dimethyl ether, add methoxylamine hydrochloride (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-bromo-5-methylbenzaldehyde oxime.

Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole

-

To a solution of 2-bromo-5-methylbenzaldehyde oxime (1.0 eq) in THF, add hydrazine hydrate (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-5-methyl-1H-indazole.

Conclusion and Future Outlook

The patent landscape for the intermediates of 4-Bromo-5-methyl-1H-indazol-3-amine is characterized by a combination of established chemical transformations and the potential for novel process patents. While the core intermediates themselves may not be broadly patented, the specific, optimized, and efficient synthesis of these molecules en route to a valuable pharmaceutical building block can be the subject of intellectual property protection. Drug development professionals must carefully navigate this landscape by not only considering the final API but also the entire synthetic pathway.

As the demand for novel indazole-based therapeutics continues to grow, so too will the innovation in synthetic methodologies. Researchers and companies that can develop more efficient, cost-effective, and environmentally friendly routes to key intermediates like 4-Bromo-5-methyl-1H-indazol-3-amine will be well-positioned to secure a strong intellectual property footing in this competitive field. A proactive and thorough analysis of the patent landscape, as outlined in this guide, is an indispensable tool for strategic drug development.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

- US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives.

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

2-Bromo-5-methylaniline | C7H8BrN | CID 6422065. PubChem. [Link]

- CN102993022A - Preparation method of bromoaniline.

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]

- EP0878456A1 - Process for the preparation of p-bromotoluene.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

- US5874659A - Process for the preparation of p-bromotoluene.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- US3077503A - Preparation of o-bromotoluene.

- KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.

-

(E)-2-Bromobenzaldehyde oxime. PMC. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

2-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 11845896. PubChem. [Link]

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

(PDF) (E)-2-Bromobenzaldehyde oxime. ResearchGate. [Link]

- CN105669364A - Method for synthesizing bromotoluene.

Sources

- 1. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 2. US4195040A - Process for preparing a methyl-substituted benzaldehyde - Google Patents [patents.google.com]

- 3. US5874659A - Process for the preparation of p-bromotoluene - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 6. 2-Bromo-5-methylaniline | C7H8BrN | CID 6422065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-methylaniline | CAS 53078-85-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 10. US4059589A - Process for formylation - Google Patents [patents.google.com]

- 11. 2-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 11845896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Indazole synthesis [organic-chemistry.org]

- 15. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

Methodological & Application

Synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine: A Comprehensive Guide for Medicinal Chemistry

Introduction: The Significance of Substituted Indazoles in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a diverse array of biological targets. Specifically, 3-aminoindazoles are recognized as critical hinge-binding fragments in numerous kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases. The strategic functionalization of the indazole core, such as the introduction of a bromine atom, provides a chemical handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds.

This application note provides a detailed, two-step synthetic protocol for the preparation of 4-Bromo-5-methyl-1H-indazol-3-amine, a key intermediate for the synthesis of advanced pharmaceutical candidates. The synthesis commences with the commercially available 2-fluoro-6-methylbenzonitrile and proceeds through a cyclization reaction with hydrazine hydrate, followed by a regioselective bromination. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying mechanistic rationale and practical insights to ensure a successful and safe execution of the synthesis.

Synthetic Strategy and Mechanistic Overview

The synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine is logically approached in a two-step sequence, starting from 2-fluoro-6-methylbenzonitrile. The overall transformation is depicted below:

Caption: Overall synthetic route to 4-Bromo-5-methyl-1H-indazol-3-amine.

Step 1: Indazole Ring Formation via Nucleophilic Aromatic Substitution and Cyclization

The initial step involves the reaction of 2-fluoro-6-methylbenzonitrile with hydrazine hydrate. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is highly favored due to the presence of the electron-withdrawing nitrile group ortho to the fluorine atom.[1] The fluorine atom acts as a good leaving group in this context. Following the initial substitution, an intramolecular cyclization occurs, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. Tautomerization of the resulting intermediate yields the stable aromatic 3-aminoindazole ring system.

Sources

Suzuki-Miyaura coupling conditions for 4-Bromo-5-methyl-1H-indazol-3-amine

An Application Guide to Suzuki-Miyaura Coupling: Strategic Functionalization of 4-Bromo-5-methyl-1H-indazol-3-amine

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for numerous therapeutic agents, including those with anticancer activity.[1] The ability to precisely functionalize this heterocyclic system is paramount for generating novel molecular entities with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][3]

This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of a specific, challenging substrate: 4-Bromo-5-methyl-1H-indazol-3-amine. This molecule presents several key challenges that require careful consideration for successful C-C bond formation:

-

Potential for Catalyst Inhibition: The presence of two nitrogen-containing functional groups—the indazole ring nitrogen (NH) and the C3-amine (NH2)—can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity.[4]

-

Steric Hindrance: The bromine atom at the C4 position is flanked by the methyl group at C5 and the amine group at C3. This ortho-disubstitution creates significant steric hindrance around the reaction center, which can impede both the initial oxidative addition step and the final reductive elimination.[5][6]

By understanding the mechanistic underpinnings of the reaction and the specific challenges posed by this substrate, researchers can rationally design and optimize reaction conditions to achieve high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate. This is often the rate-determining step, especially with sterically hindered or electron-rich halides.[8][9]

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[10][11]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters for a Challenging Substrate

Success with 4-Bromo-5-methyl-1H-indazol-3-amine hinges on the careful selection of four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the quality of the boronic acid partner.

Catalyst and Ligand Selection

For sterically demanding and potentially coordinating substrates, the choice of ligand is critical. While simple catalysts like Pd(PPh₃)₄ may work in some cases, they often fail with challenging substrates.[13] Modern, specialized ligands are required to enhance catalyst performance.

-

Rationale: Bulky, electron-rich phosphine ligands are essential. The bulkiness promotes the formation of monoligated, highly reactive 12-electron Pd(0) species, which are more effective in oxidative addition with hindered halides.[11][12] The electron-donating nature of the ligand increases the electron density on the palladium center, which also accelerates oxidative addition and facilitates the final reductive elimination step.[2][12]

-

Recommended Systems:

-

Buchwald Ligands: Dialkylbiaryl phosphines such as SPhos and XPhos are excellent choices. They have proven effective for coupling heteroaryl chlorides and other challenging substrates.[14]

-

Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile pre-catalyst that has shown success in the coupling of other bromoindazoles.[1][15]

-

N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts are also highly effective, offering good thermal stability and high activity.[7]

-

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[10] The choice of base can significantly impact yield and side-product formation.

-

Rationale: A sufficiently strong, non-nucleophilic base is required. For substrates with sensitive functional groups (like the free NH on the indazole), an appropriate base is needed to avoid unwanted side reactions.

-

Recommended Bases:

-

Potassium Carbonate (K₂CO₃): A common, effective, and cost-efficient choice, often used in an aqueous solution with an organic solvent.[1][16]

-

Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often providing better results in difficult couplings.[13]

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective with sterically hindered substrates and when using Buchwald-type ligands.[12][13]

-

Solvent System

The solvent must solubilize all reaction components and be compatible with the chosen catalyst and base. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[17]

-

Recommended Solvents:

-

1,4-Dioxane/Water: A very common and effective mixture that works well with carbonate and phosphate bases.[13][16]

-

Dimethoxyethane (DME)/Water: Another excellent ethereal solvent system used successfully for bromoindazole couplings.[1]

-

Toluene or DMF: Aprotic polar solvents that can also be effective, particularly for higher-temperature reactions.

-

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromo-5-methyl-1H-indazol-3-amine with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount |

| 4-Bromo-5-methyl-1H-indazol-3-amine | C₈H₈BrN₃ | 226.08 | 1.0 | 226 mg (1.0 mmol) |

| Arylboronic Acid | Ar-B(OH)₂ | - | 1.2 - 1.5 | 1.2 - 1.5 mmol |

| Palladium Pre-catalyst (e.g., Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.03 (3 mol%) | 22 mg (0.03 mmol) |